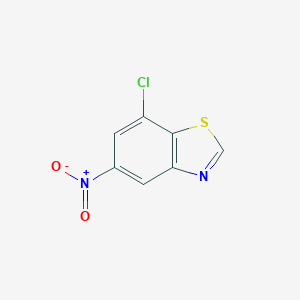

7-Chloro-5-nitro-1,3-benzothiazole

Description

Properties

CAS No. |

196205-25-1 |

|---|---|

Molecular Formula |

C7H3ClN2O2S |

Molecular Weight |

214.63 g/mol |

IUPAC Name |

7-chloro-5-nitro-1,3-benzothiazole |

InChI |

InChI=1S/C7H3ClN2O2S/c8-5-1-4(10(11)12)2-6-7(5)13-3-9-6/h1-3H |

InChI Key |

MJNSFEWLDPVGSP-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C2=C1N=CS2)Cl)[N+](=O)[O-] |

Canonical SMILES |

C1=C(C=C(C2=C1N=CS2)Cl)[N+](=O)[O-] |

Synonyms |

Benzothiazole, 7-chloro-5-nitro- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Positional Isomers: 2-Chloro-5-nitro-1,3-benzothiazole

Key Differences :

- Substituent Positions : 2-Chloro-5-nitro-1,3-benzothiazole (CAS 3622-38-6) has chlorine at position 2 and nitro at position 5, whereas 7-chloro-5-nitro-1,3-benzothiazole has chlorine at position 5. This positional variation alters steric and electronic effects.

- Synthesis : The synthesis of 2-chloro-5-nitro derivatives often involves nitration and halogenation steps, as inferred from literature in Bioorganic and Medicinal Chemistry Letters and Journal of Heterocyclic Chemistry .

- However, the chloro position (2 vs. 7) may affect molecular planarity and interactions .

Substituted Benzothiazoles with Aryl Groups

Examples :

- 5-Chloro-2-phenyl-1,3-benzothiazole : Features a phenyl group at position 2 and chlorine at position 4. The dihedral angle between the benzothiazole ring and phenyl group is 15.56°, indicating moderate planarity . This structural feature may enhance π-π stacking in biological systems, contributing to antimicrobial and anticancer activities .

- 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole: The methoxy group at the para position of the phenyl ring introduces electron-donating effects, which could modulate solubility and target affinity compared to non-substituted phenyl derivatives .

Synthesis: These compounds are typically synthesized via cyclocondensation of 2-aminothiophenol with aldehydes in glycerol under mild conditions (room temperature, 30 minutes), yielding high purity and excellent yields .

Benzoxazole Analogs

Example : 5-Chloro-2-[5-(6-chloro-1,3-benzoxazol-2-yl)thiophen-2-yl]-1,3-benzoxazole (CAS 143874-02-6):

- Structural Difference: Replaces the benzothiazole sulfur atom with oxygen, forming a benzoxazole core.

- Applications : Benzoxazoles are less common in medicinal chemistry but are explored for their optoelectronic properties .

Data Table: Comparative Analysis of Benzothiazole Derivatives

Research Findings and Implications

- Structural Insights : The dihedral angle in 5-chloro-2-aryl derivatives (e.g., 15.56° in trimethoxyphenyl analogs) suggests partial conjugation between the benzothiazole ring and substituents, which may optimize interactions with enzymes or receptors .

- Biological Activity : Chloro and nitro groups at specific positions correlate with antimicrobial and anticancer properties, but positional isomerism (e.g., Cl at 2 vs. 7) could significantly alter efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.